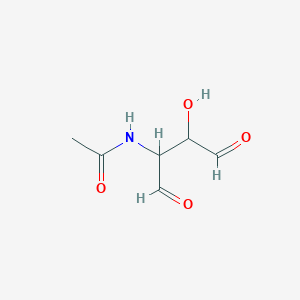
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide is an organic compound with the molecular formula C6H9NO4 It is characterized by the presence of a hydroxy group, two oxo groups, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of acetic anhydride with 3-hydroxy-2,4-pentanedione under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the oxo groups can produce a diol.
Scientific Research Applications
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The acetamide group can also participate in binding interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxy-2-nitrophenyl)acetamide: This compound has a similar structure but contains a nitro group, which significantly alters its chemical properties and reactivity.
N-(2-Hydroxyethyl)acetamide: This compound has a hydroxyethyl group instead of the dioxobutan-2-yl group, resulting in different chemical behavior and applications.
Uniqueness
N-(3-Hydroxy-1,4-dioxobutan-2-yl)acetamide is unique due to the presence of both hydroxy and oxo groups in its structure, which allows it to participate in a wide range of chemical reactions. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63531-85-1 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
N-(3-hydroxy-1,4-dioxobutan-2-yl)acetamide |
InChI |
InChI=1S/C6H9NO4/c1-4(10)7-5(2-8)6(11)3-9/h2-3,5-6,11H,1H3,(H,7,10) |
InChI Key |
FERZSXLUUXEURI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=O)C(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



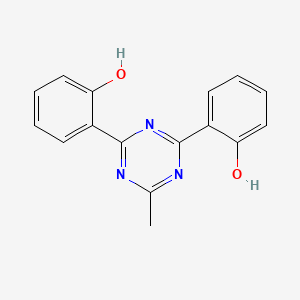

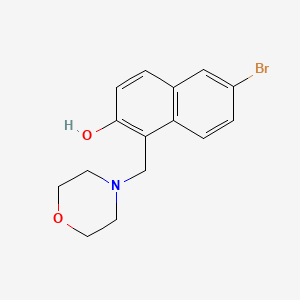
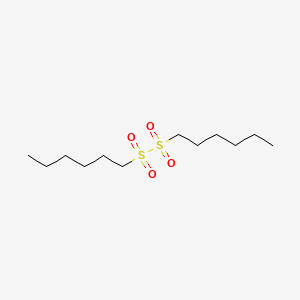
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
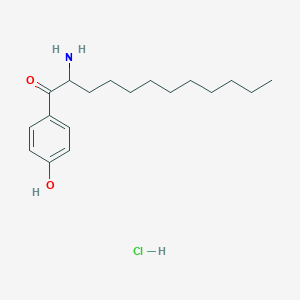
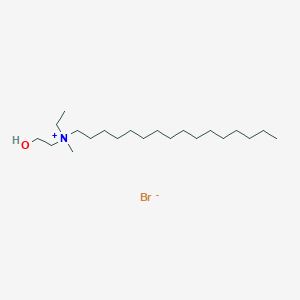
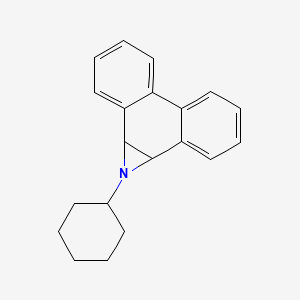
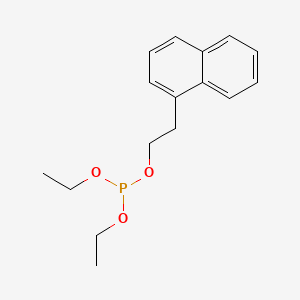
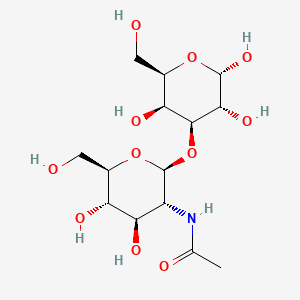


![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
